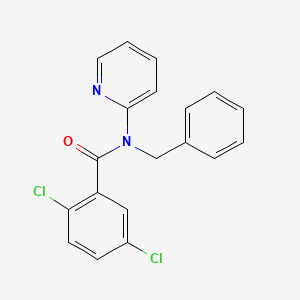![molecular formula C20H23ClN2O3 B3457037 1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine](/img/structure/B3457037.png)
1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine, commonly known as CPDP, is a synthetic compound that belongs to the class of piperazine derivatives. CPDP has been widely used in scientific research for its potential therapeutic effects.
Wirkmechanismus
The exact mechanism of action of CPDP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. CPDP has also been shown to inhibit the reuptake of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPDP has been shown to modulate neurotransmitter levels in the brain, which may contribute to its anxiolytic, antidepressant, and antinociceptive effects. The compound has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic use in the treatment of Parkinson's disease and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
CPDP has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. CPDP has also been extensively studied, which provides a wealth of information for researchers. However, CPDP also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on CPDP. One area of interest is its potential use in the treatment of Parkinson's disease and drug addiction. Further research is needed to fully understand the mechanism of action of CPDP and its potential therapeutic effects. Additionally, the potential toxicity of CPDP should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, CPDP is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. The synthesis method of CPDP has been well established, and the compound has been extensively studied. CPDP has been shown to have anxiolytic, antidepressant, and antinociceptive properties and has potential therapeutic use in the treatment of Parkinson's disease and drug addiction. However, further research is needed to fully understand the mechanism of action of CPDP and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
CPDP has been widely used in scientific research for its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and antinociceptive properties. CPDP has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. The compound has been shown to modulate dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects.
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-7-6-15(12-19(18)26-2)13-20(24)23-10-8-22(9-11-23)17-5-3-4-16(21)14-17/h3-7,12,14H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCSUBVTDBQZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3456957.png)
![N-[4-({[4-(4-morpholinylsulfonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456963.png)
![4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3456969.png)
![2-phenoxy-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3456975.png)
![N-phenyl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B3456977.png)
![2-[(2-iodobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3456980.png)
![2-iodo-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3456986.png)
![5-benzyl-4-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B3456992.png)


![N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B3457030.png)


![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3457069.png)
